2-Chloro-4-(3-fluorophenyl)-1-butene
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as boronic acids and their derivatives, often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis . Borinic acids and their derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .Scientific Research Applications
Heck Reaction Applications : A study highlighted the use of 3-Fluoro-3-buten-2-one, which is structurally related to 2-Chloro-4-(3-fluorophenyl)-1-butene, in Heck reactions. These reactions are a type of palladium-catalyzed coupling process useful in organic synthesis, particularly in the formation of Z-3-fluorobenzalacetones (Patrick, Agboka, & Gorrell, 2008).
Quantum Chemical Studies : Research on similar fluorophenyl compounds, such as 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one, involved quantum chemical studies to understand their molecular geometry and chemical reactivity. Such studies are crucial for designing materials with specific properties (Satheeshkumar et al., 2017).
Electrochemical Synthesis : The electrooxidative synthesis of related chlorophenoxy compounds, like 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, demonstrates the use of electrochemical methods in creating functionally diverse organic molecules. This approach is significant in synthetic organic chemistry (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Polymerization Processes : Studies on the polymerization of fluorophenyl butadienes, structurally related to this compound, provide insights into the synthesis of novel polymers. These processes are important for developing new materials with unique properties (Hyun, Nishide, Tsuchida, & Yamada, 1988).
Study of Steric Effects in Chemistry : Research involving trimethylsilyl groups attached to fluorophenyl compounds, similar to this compound, helps understand the steric effects in chemical reactions. This knowledge is crucial in designing reactions for organic synthesis (Heiss, Marzi, Mongin, & Schlosser, 2007).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(3-fluorophenyl)-1-butene is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds .
Pharmacokinetics
For instance, the compound’s use in mild and functional group tolerant reaction conditions suggests it may be stable under various physiological conditions .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may vary depending on the presence of different functional groups and reaction conditions .
Properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-3-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSYYLAIUFTVIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641170 |
Source
|
Record name | 1-(3-Chlorobut-3-en-1-yl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-04-9 |
Source
|
Record name | 1-(3-Chloro-3-buten-1-yl)-3-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731773-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorobut-3-en-1-yl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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